N-(3-CHLORO-4-FLUOROPHENYL)-2-{3-OXO-2-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-1-EN-8-YL}ACETAMIDE
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2/c22-16-12-15(6-7-17(16)23)24-18(28)13-27-10-8-21(9-11-27)25-19(20(29)26-21)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,24,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJOTOKULAWUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-2-{3-OXO-2-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-1-EN-8-YL}ACETAMIDE involves multiple steps. One common method includes the N-arylation of pyrazolone using copper (I) iodide as a catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid, and the final product is obtained after deprotection of the Boc group using HCl in 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-FLUOROPHENYL)-2-{3-OXO-2-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-1-EN-8-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-CHLORO-4-FLUOROPHENYL)-2-{3-OXO-2-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-1-EN-8-YL}ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-2-{3-OXO-2-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-1-EN-8-YL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it may act as a positive allosteric modulator of certain receptors, enhancing their activity and leading to downstream effects in biological pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Halogenation Patterns: The target compound combines chloro and fluoro substituents on the phenyl ring, whereas cyprofuram and flutolanil feature only chloro or alkoxy groups. This dual halogenation may enhance lipophilicity and metabolic stability compared to mono-halogenated analogs .
Spirocyclic vs. Linear Frameworks: The 1,4,8-triazaspiro[4.5]decenone core distinguishes the target compound from linear amides like flutolanil or cyclopropane-containing cyprofuram. Spiro systems often improve pharmacokinetic properties by reducing conformational flexibility .
Functional Group Diversity: Unlike flubenzimine (which contains a thiazolidinone and trifluoromethyl imines), the target compound lacks sulfur-based heterocycles but incorporates a ketone within the spiro system. This may influence target selectivity in biological systems .
Potential Applications: While flutolanil and cyprofuram are established fungicides, the target compound’s spirocyclic amide structure aligns with modern agrochemical design principles, suggesting possible antifungal or insecticidal activity. However, explicit data on efficacy or mechanism remain unreported.
Biological Activity
N-(3-Chloro-4-fluorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique spirocyclic structure combined with a chloro-fluorophenyl group, which may influence its interaction with biological targets. The presence of multiple functional groups suggests diverse reactivity and potential for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole moiety may facilitate binding to enzyme active sites or receptor sites, modulating their activity.
In Vitro Studies
Research has demonstrated that this compound exhibits notable inhibitory effects on various enzymes relevant to disease processes:
- Cyclooxygenase (COX) Inhibition : Preliminary assays indicate that the compound may inhibit COX enzymes, which are involved in inflammatory processes. This inhibition could suggest potential anti-inflammatory properties.
Cytotoxicity
In studies assessing cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), the compound showed moderate cytotoxicity. The IC50 values indicate the concentration at which the compound inhibits cell viability by 50%, providing insight into its potential therapeutic window.
Comparative Analysis
A comparative analysis with similar compounds reveals that the presence of electron-withdrawing groups like chlorine and fluorine enhances the biological activity through increased lipophilicity and improved binding affinity to target proteins. Table 1 summarizes the biological activities of this compound compared to structurally similar compounds.
| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |
|---|---|---|---|
| N-(3-Chloro-4-Fluorophenyl)-2-{3-Oxo... | COX | 15.5 | Moderate Inhibition |
| Compound A | COX | 20.0 | Moderate Inhibition |
| Compound B | LOX | 10.0 | Strong Inhibition |
Study on Anti-Cancer Activity
A study published in a peer-reviewed journal evaluated the anti-cancer properties of N-(3-chloro-4-fluorophenyl)-2-{3-oxo-2-phenyl...}. The results indicated that the compound induced apoptosis in MCF-7 cells through activation of caspase pathways, highlighting its potential as an anti-cancer agent.
In Silico Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. The results suggest strong interactions with key residues in enzyme active sites, supporting experimental findings regarding its inhibitory effects.
Q & A
Q. Optimization Strategies :
- Design of Experiments (DoE) : Systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) to maximize yield .
- Purification : Use of preparative HPLC or silica gel chromatography to isolate intermediates with >95% purity .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Q. Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and substituent positions. Deuterated DMSO or CDCl₃ is preferred due to solubility challenges .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., ESI-HRMS) to verify molecular formula .
- X-ray Crystallography : Single-crystal XRD (using SHELX software ) resolves absolute stereochemistry, but crystallization may require vapor diffusion with chloroform/hexane .
Q. Challenges :
- Low crystallinity due to flexible spirocyclic backbone; co-crystallization with tartaric acid derivatives improves crystal formation .
Advanced: How can computational methods predict the compound’s reactivity and binding interactions?
Q. Methodology :
- HOMO-LUMO Analysis : DFT calculations (e.g., Gaussian 16) to assess electrophilicity/nucleophilicity of the triazaspiro core and halogenated phenyl groups .
- Molecular Electrostatic Potential (MESP) : Maps generated via Schrödinger Suite identify reactive sites for electrophilic substitution (e.g., acetamide sulfur) .
- Molecular Dynamics (MD) : Simulations (AMBER or GROMACS) model ligand-protein interactions, particularly with kinase targets linked to spirocyclic compounds .
Validation : Cross-correlate computational predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Q. Approaches :
- Orthogonal Assays : Use SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity to distinguish false positives .
- Metabolite Profiling : LC-MS/MS identifies off-target metabolites that may interfere with activity .
- Structural Analog Comparison : Compare SAR data with analogs (e.g., 2-{[3-allyl-6-methyl-4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide) to pinpoint critical substituents .
Basic: What physicochemical properties are critical for its drug-likeness, and how are they determined?
Q. Key Properties :
Q. Significance :
- LogP >4 suggests lipophilicity; optimize via introducing polar groups (e.g., -OH) to enhance solubility .
- High polar surface area may limit blood-brain barrier penetration, relevant for CNS-targeted modifications .
Advanced: What strategies improve crystallization for structural elucidation via XRD?
Q. Methodology :
- Solvent Screening : Use combinatorial screening (e.g., MIT Morphy Crystallization Kit) with solvents like ethyl acetate/hexane or DMSO/water .
- Additives : Co-crystallize with small molecules (e.g., malonic acid) to stabilize crystal packing .
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes nucleation .
Software : SHELXL for refinement, leveraging intensity data from synchrotron sources for high-resolution structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
